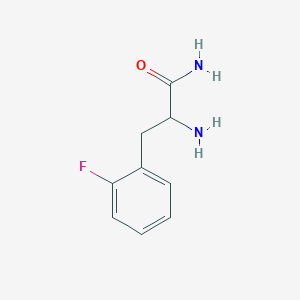

2-Amino-3-(2-fluorophenyl)propanamide

Descripción

2-Amino-3-(2-fluorophenyl)propanamide is a fluorinated aromatic propanamide derivative characterized by a 2-fluorophenyl group attached to the β-carbon of a propanamide backbone and an amino group at the α-position. The fluorine atom at the ortho position of the phenyl ring likely enhances metabolic stability and modulates electronic properties, influencing binding affinity in biological systems .

Propiedades

Fórmula molecular |

C9H11FN2O |

|---|---|

Peso molecular |

182.19 g/mol |

Nombre IUPAC |

2-amino-3-(2-fluorophenyl)propanamide |

InChI |

InChI=1S/C9H11FN2O/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H2,12,13) |

Clave InChI |

OGZSTQYGLHHIOK-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C(=C1)CC(C(=O)N)N)F |

Origen del producto |

United States |

Comparación Con Compuestos Similares

(a) 2-Amino-3-(4-hydroxyphenyl)propanamide (L-Tyrosinamide)

- Structure : Features a 4-hydroxyphenyl group instead of 2-fluorophenyl.

- Properties : The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing solubility in aqueous media compared to fluorinated analogs. This compound is a precursor in peptide synthesis and enzyme studies .

- Applications : Used in biochemical research for studying tyrosine-related pathways .

(b) 3-chloro-N-(2-fluorobenzyl)propanamide

(c) N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (Ortho-fluorofentanyl)

- Structure : A fentanyl analog with a 2-fluorophenyl group and a piperidine moiety.

- Properties : The fluorine atom enhances lipophilicity and opioid receptor binding. Regulated under controlled substance laws due to psychoactive effects .

- Applications : Highlights the role of fluorination in modulating central nervous system activity .

Functional Group Modifications on the Propanamide Backbone

(a) 2-Amino-3-(1,2-thiazol-5-yl)propanamide

(b) 2-Amino-N-(4-(4-chlorophenyl)thiazol-2-yl)-5-(3-nitroguanidino)pentanamide

- Structure : Extends the propanamide backbone to a pentanamide with a nitro-guanidine group.

- Biological Activity : Reported activity values (e.g., 11, 6, 6 in unspecified assays) suggest enhanced potency compared to simpler propanamides, likely due to the nitro group’s electron-withdrawing effects .

Data Table: Key Properties of Selected Analogs

*Estimated properties based on structural analogs.

Research Findings and Implications

- Fluorination Effects : Ortho-fluorination in aryl propanamides improves metabolic stability and binding specificity, as seen in fluorofentanyl derivatives . However, excessive fluorination may reduce solubility, as observed in 3-chloro-N-(2-fluorobenzyl)propanamide .

- Biological Activity : Nitro and guanidine groups (e.g., in compounds) significantly enhance activity, suggesting that electron-deficient substituents optimize interaction with biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.